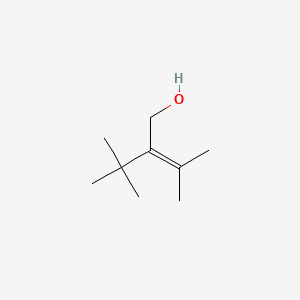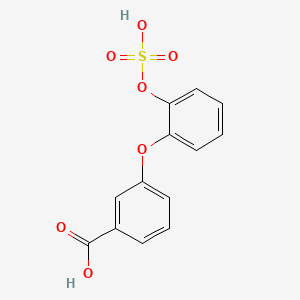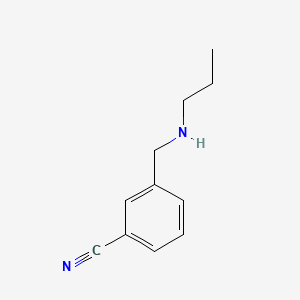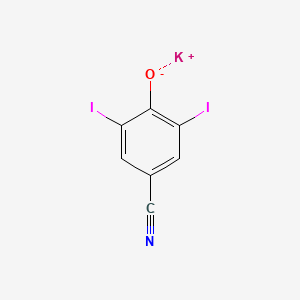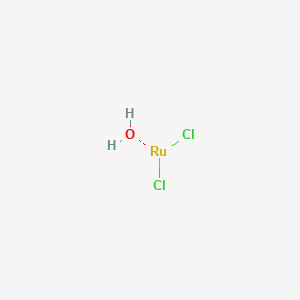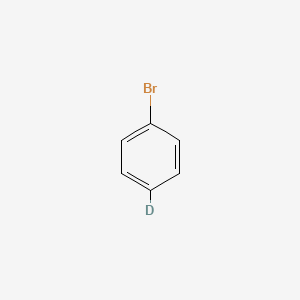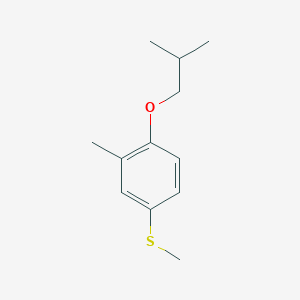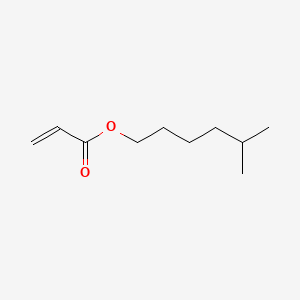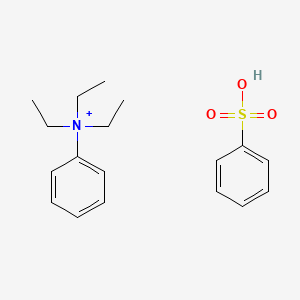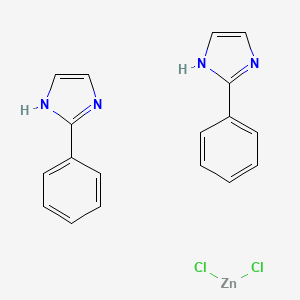
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is a coordination compound with the chemical formula C18H16Cl2N4Zn It is known for its unique structure where zinc is coordinated with two chloride ions and two 2-phenyl-1H-imidazole ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- typically involves the reaction of zinc chloride with 2-phenyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the zinc center. The general reaction can be represented as follows:
ZnCl2+2C9H8N2→Zn(C9H8N2)2Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent recovery and recycling are also considered to make the process more economical and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other anions or ligands.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiocyanates, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include new coordination compounds where the chloride ligands are replaced by other anions.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the zinc complex.
Applications De Recherche Scientifique
Chemistry
In chemistry, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions like polymerization and cross-coupling.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The zinc center and the imidazole ligands can interact with biological molecules, potentially inhibiting the growth of bacteria and fungi.
Medicine
In medicine, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is explored for its potential therapeutic applications. Its ability to coordinate with biological molecules makes it a candidate for drug development, particularly in targeting metal-binding sites in enzymes.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its coordination properties are exploited in the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Mécanisme D'action
The mechanism of action of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- involves its ability to coordinate with various ligands and substrates. The zinc center can interact with electron-rich sites, facilitating catalytic reactions. In biological systems, the compound can bind to metal-binding sites in proteins, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc, dichlorobis(1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 1H-imidazole ligands instead of 2-phenyl-1H-imidazole.
Zinc, dichlorobis(2-methyl-1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 2-methyl-1H-imidazole ligands.
Uniqueness
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is unique due to the presence of the phenyl group on the imidazole ligand. This phenyl group can influence the compound’s electronic properties and reactivity, making it distinct from other zinc-imidazole complexes.
Propriétés
Numéro CAS |
72264-81-4 |
|---|---|
Formule moléculaire |
C18H16Cl2N4Zn |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
dichlorozinc;2-phenyl-1H-imidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Zn/c2*1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h2*1-7H,(H,10,11);2*1H;/q;;;;+2/p-2 |
Clé InChI |
VJHTWVUOZAMJNM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CN2.C1=CC=C(C=C1)C2=NC=CN2.Cl[Zn]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


